molecular formula C9H15NO B13520546 2-Azadispiro[3.1.36.14]decan-8-OL

2-Azadispiro[3.1.36.14]decan-8-OL

Cat. No.: B13520546
M. Wt: 153.22 g/mol
InChI Key: DWAAABWJHMEAMO-UHFFFAOYSA-N
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Description

2-Azadispiro[3.1.36.14]decan-8-OL is a complex organic compound characterized by its unique spirocyclic structure. Spiro compounds are notable for their three-dimensional structural properties and inherent rigidity, which make them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azadispiro[3.1.36.14]decan-8-OL typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions that favor the formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azadispiro[3.1.36.14]decan-8-OL undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-Azadispiro[3.1.36.14]decan-8-OL has a wide range of applications in scientific research:

    Chemistry: Used as a scaffold in the synthesis of biologically active compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azadispiro[3.1.36.14]decan-8-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Azadispiro[3.1.36.14]decan-8-OL can be compared with other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific spirocyclic structure and the resulting chemical properties, which make it particularly valuable in certain research and industrial contexts.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

8-azadispiro[3.1.36.14]decan-2-ol

InChI

InChI=1S/C9H15NO/c11-7-1-8(2-7)3-9(4-8)5-10-6-9/h7,10-11H,1-6H2

InChI Key

DWAAABWJHMEAMO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC3(C2)CNC3)O

Origin of Product

United States

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